molecular formula C12H18O3 B14622628 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid CAS No. 57112-59-1

7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid

Cat. No.: B14622628
CAS No.: 57112-59-1
M. Wt: 210.27 g/mol
InChI Key: QPPDCKDPTQXUQI-UHFFFAOYSA-N
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Description

7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid is a chemical compound with the molecular formula C₁₂H₁₈O₃ It is characterized by a cyclopentenone ring attached to a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid typically involves the reaction of cyclopentanone with heptanoic acid derivatives under specific conditions. One common method includes the use of cyclooctanone as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentenone ring or heptanoic acid chain are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. Its cyclopentenone ring structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid is unique due to its specific cyclopentenone ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57112-59-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

7-(2-oxocyclopent-3-en-1-yl)heptanoic acid

InChI

InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h5,8,10H,1-4,6-7,9H2,(H,14,15)

InChI Key

QPPDCKDPTQXUQI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C1CCCCCCC(=O)O

Origin of Product

United States

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